molecular formula C13H6F5NO B3828160 2,3,4,5,6-pentafluoro-N-phenylbenzamide CAS No. 5212-66-8

2,3,4,5,6-pentafluoro-N-phenylbenzamide

Cat. No.: B3828160
CAS No.: 5212-66-8
M. Wt: 287.18 g/mol
InChI Key: WRYTWJSCSKBXDY-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluoro-N-phenylbenzamide is a fluorinated aromatic compound with the molecular formula C13H6F5NO. This compound is characterized by the presence of five fluorine atoms attached to a benzene ring and an amide group linked to a phenyl ring. The high degree of fluorination imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-phenylbenzamide typically involves the reaction of pentafluorobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of aniline attacks the carbonyl carbon of pentafluorobenzoyl chloride, leading to the formation of the amide bond.

Reaction Conditions:

    Reagents: Pentafluorobenzoyl chloride, aniline, pyridine

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluoro-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation

The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the amide group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction

Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction process converts the amide group to an amine.

Substitution

The fluorine atoms on the benzene ring can undergo nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, or alkoxides. The substitution typically occurs at the positions ortho or para to the amide group.

Major Products:

    Oxidation: Carboxylic acids, oxidized amides

    Reduction: Amines

    Substitution: Substituted aromatic compounds with various functional groups

Scientific Research Applications

2,3,4,5,6-Pentafluoro-N-phenylbenzamide has a wide range of applications in scientific research:

Chemistry

    Fluorinated Building Blocks: Used as a precursor in the synthesis of fluorinated organic compounds and polymers.

    Catalysis: Employed in catalytic reactions due to its unique electronic properties imparted by the fluorine atoms.

Biology

    Biochemical Probes: Utilized in the development of probes for studying enzyme activity and protein interactions.

    Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.

Medicine

    Diagnostic Agents: Explored for use in diagnostic imaging due to its fluorinated structure, which can enhance contrast in imaging techniques.

    Therapeutics: Studied for its potential therapeutic effects in various diseases.

Industry

    Material Science: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.

    Electronics: Employed in the fabrication of electronic components due to its insulating properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluoro-N-phenylbenzamide can be compared with other fluorinated aromatic compounds such as:

  • 2,3,4,5,6-Pentafluorobenzonitrile
  • Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorophenylacetonitrile

Uniqueness:

  • High Degree of Fluorination: The presence of five fluorine atoms imparts unique electronic and steric properties.
  • Amide Group: The amide functionality provides additional reactivity and potential for hydrogen bonding interactions.

These properties make this compound a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5NO/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19-6-4-2-1-3-5-6/h1-5H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYTWJSCSKBXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334756
Record name 2,3,4,5,6-Pentafluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5212-66-8
Record name 2,3,4,5,6-Pentafluoro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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